4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a one-pot Mannich-type condensation cyclization reaction. This involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at temperatures ranging from 80°C to 90°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential anti-mycobacterial properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one: A closely related compound with similar structural features.
4-methyl-2H-chromene-2-one: Another compound with a chromene core but lacking the oxazine ring.
Uniqueness
4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its fused chromene and oxazine rings, along with the specific methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-methyl-9-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H17NO3/c1-12-3-5-14(6-4-12)20-10-16-17(22-11-20)8-7-15-13(2)9-18(21)23-19(15)16/h3-9H,10-11H2,1-2H3 |
InChI Key |
GDCBPCTXDYMPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2 |
Origin of Product |
United States |
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